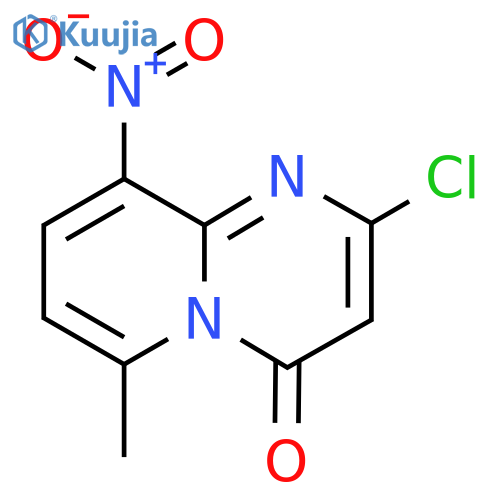Cas no 2138270-37-6 (2-chloro-6-methyl-9-nitro-4H-pyrido1,2-apyrimidin-4-one)

2138270-37-6 structure
商品名:2-chloro-6-methyl-9-nitro-4H-pyrido1,2-apyrimidin-4-one
2-chloro-6-methyl-9-nitro-4H-pyrido1,2-apyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-chloro-6-methyl-9-nitro-4H-pyrido1,2-apyrimidin-4-one
- EN300-1083438
- 2138270-37-6
- 2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
-
- インチ: 1S/C9H6ClN3O3/c1-5-2-3-6(13(15)16)9-11-7(10)4-8(14)12(5)9/h2-4H,1H3
- InChIKey: VMPPZSOUZGWDDG-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(N2C(C(=CC=C2C)[N+](=O)[O-])=N1)=O
計算された属性
- せいみつぶんしりょう: 239.0097688g/mol
- どういたいしつりょう: 239.0097688g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 511
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-chloro-6-methyl-9-nitro-4H-pyrido1,2-apyrimidin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1083438-0.25g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 95% | 0.25g |
$670.0 | 2023-10-28 | |
| Enamine | EN300-1083438-1g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 95% | 1g |
$728.0 | 2023-10-28 | |
| Enamine | EN300-1083438-0.05g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 95% | 0.05g |
$612.0 | 2023-10-28 | |
| Enamine | EN300-1083438-5g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 95% | 5g |
$2110.0 | 2023-10-28 | |
| Enamine | EN300-1083438-10g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 95% | 10g |
$3131.0 | 2023-10-28 | |
| Enamine | EN300-1083438-1.0g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 1g |
$728.0 | 2023-06-10 | ||
| Enamine | EN300-1083438-2.5g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 95% | 2.5g |
$1428.0 | 2023-10-28 | |
| Enamine | EN300-1083438-0.1g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 95% | 0.1g |
$640.0 | 2023-10-28 | |
| Enamine | EN300-1083438-0.5g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 95% | 0.5g |
$699.0 | 2023-10-28 | |
| Enamine | EN300-1083438-5.0g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 5g |
$2110.0 | 2023-06-10 |
2-chloro-6-methyl-9-nitro-4H-pyrido1,2-apyrimidin-4-one 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
2138270-37-6 (2-chloro-6-methyl-9-nitro-4H-pyrido1,2-apyrimidin-4-one) 関連製品
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
